4-Chlorostilbene
CAS No.:
Cat. No.: VC14342462
Molecular Formula: C14H11Cl
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11Cl |
|---|---|
| Molecular Weight | 214.69 g/mol |
| IUPAC Name | 1-chloro-4-(2-phenylethenyl)benzene |
| Standard InChI | InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H |
| Standard InChI Key | TTYKTMUIQGPMMH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Introduction
Key Findings
4-Chlorostilbene (C₁₄H₁₁Cl) is a chlorinated derivative of stilbene, characterized by a trans-configuration of its double bond and a chlorine substituent at the para position of one benzene ring. This compound exhibits unique physicochemical properties, including pH-dependent hydrolysis kinetics and stereoselective reactivity, which make it valuable in organic synthesis, materials science, and environmental chemistry. Recent studies highlight its role in cross-coupling reactions, photocyclization processes, and as a precursor for functionalized stilbene derivatives.
Chemical Identity and Structural Features
4-Chlorostilbene (CAS: 4714-23-2) consists of two phenyl groups connected by a double bond, with a chlorine atom substituted at the para position of one ring. Its molecular weight is 214.69 g/mol, and its IUPAC name is 1-chloro-4-(2-phenylethenyl)benzene . The trans-isomer (E-configuration) is the most stable and widely studied form due to its planar structure, which facilitates π-π stacking interactions in solid-state applications.
Key Structural Data:
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SMILES: C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl
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X-ray Diffraction: Crystallographic studies confirm a dihedral angle of 0° between the two benzene rings, indicating full conjugation .
Synthesis Methods
Cross-Metathesis and Hiyama Coupling
A stereoselective synthesis route involves tandem cross-metathesis and Hiyama coupling. For example, reaction of 4-chlorostyrene with vinylsilanes using Grubbs catalyst yields E-4-chlorostilbene with >99% selectivity . This method avoids hazardous reagents and achieves high yields (up to 97%) .
Piperidine-Mediated Condensation
A patented method involves condensing p-chlorophenylacetic acid with p-hydroxybenzaldehyde in the presence of piperidine, followed by vacuum distillation. This approach yields 4-hydroxy-4'-chlorostilbene derivatives with 83% efficiency .
Reductive Deoxygenation
Oxo-rhenium complexes catalyze the direct reductive deoxygenation of aryl ketones to produce 4-chlorostilbene. This method is notable for its mild conditions and compatibility with diverse functional groups .
Physicochemical Properties
Physical Constants
| Property | Value | Source |
|---|---|---|
| Melting Point | 153.8°C | |
| Boiling Point | 324.8°C (at 760 mmHg) | |
| Density | 1.163 g/cm³ | |
| Flash Point | 143.9°C |
Hydrolysis Kinetics
4-Chlorostilbene oxide (CSO), a related epoxide, undergoes pH-dependent hydrolysis:
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Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis dominates, with a second-order rate constant of .
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Neutral/Alkaline Conditions (pH 5–11): Rate constant plateaus at .
Table 1: Hydrolysis Rate Constants of CSO
| Environment | Rate Constant (min⁻¹) |
|---|---|
| Buffered Distilled Water | |
| Natural Waters | |
| Sediment-Associated Water |
Hydrolysis proceeds via an A-1 carbonium ion mechanism, forming diastereoisomers of 1-(4-chlorophenyl)-2-phenylethylene glycol .
Applications in Organic Synthesis
Mizoroki-Heck Coupling
4-Chlorostilbene serves as a substrate in palladium-catalyzed Heck reactions. For instance, coupling with acrylates yields cinnamic acid derivatives with 90–95% yields under green conditions .
Photocyclization
Under UV light, 4-chlorostilbene undergoes oxidative photocyclization in the presence of potassium iodide (KI), forming phenanthrene derivatives. This air-driven method achieves 45–97% yields without external oxidants .
Polymer Precursors
Functionalized 4-chlorostilbene derivatives are used to synthesize conjugated polymers for optoelectronic devices. Their planar structure enhances charge transport properties .
Environmental and Biological Relevance
Environmental Persistence
The hydrolysis half-life of CSO in natural waters ranges from 66 to 120 hours, indicating moderate persistence. Sorption to humic materials reduces bioavailability but increases sediment retention .
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